Methyl 3-hydroxypropanoate
Overview
Description
Methyl 3-hydroxypropanoate is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Methyl 3-hydroxypropanoate can be synthesized by the hydroesterification of ethylene oxide with CO in the presence of dicobalt octacarbonyl catalyst and methanol solvent . Another method involves the homogeneous catalytic hydrogenation of dimethyl malonate .Molecular Structure Analysis
The molecular formula of Methyl 3-hydroxypropanoate is C4H8O3 . The InChI code is 1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 .Chemical Reactions Analysis
The thermolysis of Methyl 3-hydroxypropanoate in m-xylene solution has been studied . The solvent effects on the thermolysis were analyzed through the SCIPCM model (MP2/6-31G(d)) and the Multiple Minima Hypersurfaces Procedure (MMH) .Physical And Chemical Properties Analysis
Methyl 3-hydroxypropanoate has a molecular weight of 104.1 . It has a density of 1.1±0.1 g/cm3, a boiling point of 180.5±0.0 °C at 760 mmHg, and a flash point of 72.6±12.6 °C .Scientific Research Applications
2. Thermolysis in m-xylene solution
- Methods of Application: The study used the SCIPCM model (MP2/6-31G (d)) and the Multiple Minima Hypersurfaces Procedure (MMH) to study solvent effects on the thermolysis of Methyl 3-hydroxypropanoate in m-xylene solution .
- Results or Outcomes: The study provided important information about the kinetic and thermodynamic behavior of the reaction. The combination of explicit and implicit models allowed the researchers to obtain thermodynamic magnitudes of the reaction in solution .
3. 3-Hydroxypropionic Acid Metabolism in Cupriavidus Necator
- Application Summary: 3-Hydroxypropionic acid (3-HP), which can be derived from Methyl 3-hydroxypropanoate, is a promising platform chemical with various industrial applications. The native 3-HP metabolism of Cupriavidus necator was investigated and manipulated as it represents a promising chassis for the production of 3-HP and other fatty acid derivatives from CO2 and H2 .
- Methods of Application: The study involved inactivating genes encoding three putative (methyl)malonate semialdehyde dehydrogenases (mmsA1, mmsA2, and mmsA3) and two putative dehydrogenases (hpdH and hbdH). These genes were part of three separate mmsA operons .
- Results or Outcomes: The created triple ∆mmsA1 ∆mmsA2 ∆mmsA3 knock-out strain was unable to utilise 3-HP as the sole source of carbon and energy. This strain represents an ideal chassis for autotrophic 3-HP production .
4. Poly(3-hydroxypropionate) Biosynthesis
- Application Summary: Poly(3-hydroxypropionate) [poly(3HP)], which can be derived from Methyl 3-hydroxypropanoate, is a promising alternative to petro-diesel based plastic. It is biodegradable, biocompatible, and has excellent mechanical properties .
- Methods of Application: The β-alanine biosynthetic pathway is efficient in producing poly(3HP). A Malonyl-CoA biosensor was used to increase poly(3HP) yield .
- Results or Outcomes: The study provided extensive knowledge and highlighted recent progress on the use of biosensors to optimize poly(3HP) production .
5. Biological Production of 3-Hydroxypropionic Acid
- Application Summary: 3-Hydroxypropionic acid (3-HP), which can be derived from Methyl 3-hydroxypropanoate, is a promising platform chemical with various industrial applications. Several metabolic routes to produce 3-HP from organic substrates such as sugars or glycerol have been implemented in yeast, enterobacterial species, and other microorganisms .
- Methods of Application: The study involved the development of microbial cell factories, biosynthesis, gene amplification, and engineering of enzymes .
- Results or Outcomes: The intense research efforts have resulted in the production of as much as 83.8 g/L 3HP from renewable carbon resources .
6. Poly(3-hydroxypropionate) Production
- Application Summary: Poly(3-hydroxypropionate) [poly(3HP)], which can be derived from Methyl 3-hydroxypropanoate, is a promising alternative to petro-diesel based plastic. It is biodegradable, biocompatible, and has excellent mechanical properties .
- Methods of Application: The β-alanine biosynthetic pathway is efficient in producing poly(3HP). A Malonyl-CoA biosensor was used to increase poly(3HP) yield .
- Results or Outcomes: The study provided extensive knowledge and highlighted recent progress on the use of biosensors to optimize poly(3HP) production .
Safety And Hazards
Future Directions
Methyl 3-hydroxypropanoate, as a component of PROTACs, could play a significant role in the development of new therapeutic strategies. The sustainable microbial production of high-value organic compounds such as 3-hydroxypropanoate (3HP) is becoming an increasingly attractive alternative to organic syntheses that utilize petrochemical feedstocks .
properties
IUPAC Name |
methyl 3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-7-4(6)2-3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLEPQPVDUSOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210454 | |
Record name | Propanoic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxypropanoate | |
CAS RN |
6149-41-3 | |
Record name | Propanoic acid, 3-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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